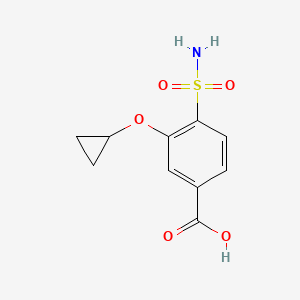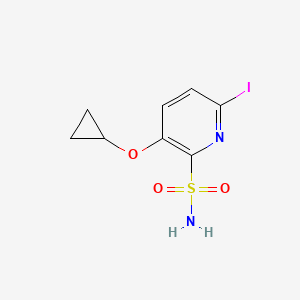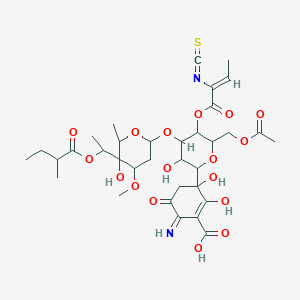
(2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Incorporation of the Thiazolyl Group: The thiazolyl group can be added through a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with thiazole rings often exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the thiazole ring and the methoxyphenyl group suggests potential pharmacological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiazolyl groups could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-hydroxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(2-methoxyphenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide lies in its specific combination of functional groups. The methoxyphenyl group and the thiazolyl group confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H12N2O2S/c1-17-11-5-3-2-4-10(11)6-7-12(16)15-13-14-8-9-18-13/h2-9H,1H3,(H,14,15,16)/b7-6+ |
InChI Key |
JDRLRJXLJTUXHB-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=NC=CS2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14806155.png)
![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)

![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
![N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14806174.png)
![zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14806180.png)



![(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)

![4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B14806226.png)

